molecular formula C10H13Cl2NO2 B12952566 (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride

Cat. No.: B12952566
M. Wt: 250.12 g/mol
InChI Key: BDTIXZRGDAZGHK-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride is a chiral amino acid derivative with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(4-chlorobenzyl)propanoic acid hydrochloride: Similar structure with a chlorine atom at the para position.

    (S)-3-Amino-2-(3-bromobenzyl)propanoic acid hydrochloride: Bromine atom instead of chlorine.

    (S)-3-Amino-2-(3-fluorobenzyl)propanoic acid hydrochloride: Fluorine atom instead of chlorine.

Uniqueness

(S)-3-Amino-2-(3-chlorobenzyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the position of the chlorine atom on the aromatic ring. This structural specificity can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H/t8-;/m0./s1

InChI Key

BDTIXZRGDAZGHK-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](CN)C(=O)O.Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O.Cl

Origin of Product

United States

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